molecular formula C16H13BrO3 B7853604 3-[4-(Benzyloxy)-3-bromophenyl]acrylic acid

3-[4-(Benzyloxy)-3-bromophenyl]acrylic acid

Cat. No.: B7853604
M. Wt: 333.18 g/mol
InChI Key: WXXQCNGAXBAMTE-VQHVLOKHSA-N
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Description

3-[4-(Benzyloxy)-3-bromophenyl]acrylic acid is an organic compound characterized by the presence of a benzyl ether group, a bromine atom attached to the phenyl ring, and an acrylic acid moiety The compound exhibits a combination of functionalities that make it a versatile molecule in organic synthesis and scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: One synthetic approach to obtain 3-[4-(Benzyloxy)-3-bromophenyl]acrylic acid involves a multi-step process starting with commercially available precursors:

  • Step 1: Synthesis of 4-(Benzyloxy)-3-bromobenzaldehyde

    • Starting with 4-hydroxy-3-bromobenzaldehyde.

    • Reacting with benzyl bromide in the presence of a base like potassium carbonate in acetone, forming 4-(benzyloxy)-3-bromobenzaldehyde via an O-alkylation reaction.

  • Step 2: Knoevenagel Condensation

    • Reacting the synthesized 4-(benzyloxy)-3-bromobenzaldehyde with malonic acid in the presence of a base such as piperidine or pyridine.

    • The reaction occurs under reflux conditions in ethanol, leading to the formation of the acrylic acid derivative.

Industrial Production Methods: For large-scale industrial production, the same synthetic routes can be employed but optimized for scale-up. This includes the use of continuous flow reactors for efficient mixing and temperature control, and implementing green chemistry principles to reduce waste and improve yields.

Chemical Reactions Analysis

Types of Reactions: 3-[4-(Benzyloxy)-3-bromophenyl]acrylic acid undergoes various chemical reactions, including:

  • Oxidation Reactions

    • Typically involve reagents like potassium permanganate or chromium trioxide to oxidize the benzyloxy group to a carboxyl group.

  • Reduction Reactions

    • Hydrogenation of the acrylic acid moiety using palladium on carbon catalyst.

  • Substitution Reactions

    • Nucleophilic substitution at the bromine atom with different nucleophiles, leading to a diverse array of derivatives.

Common Reagents and Conditions:

  • Oxidation: : Potassium permanganate in alkaline medium.

  • Reduction: : Hydrogen gas with palladium catalyst.

  • Substitution: : Sodium thiolate or amines in polar aprotic solvents.

Major Products Formed:

  • Oxidation: : Carboxylate derivatives.

  • Reduction: : Saturated carboxylic acids.

  • Substitution: : Phenyl ethers or anilines.

Chemistry:

  • Used as a building block in organic synthesis to create complex molecules.

  • Precursor for the synthesis of heterocyclic compounds.

Biology:

  • Studied for its potential as a ligand in receptor-ligand interactions.

Medicine:

  • Potential application in drug development due to its unique structure.

  • Explored for anti-inflammatory and anticancer activities.

Industry:

  • Employed in the synthesis of specialty polymers and materials.

  • Investigated for use in organic electronics.

Mechanism of Action

The mechanism by which 3-[4-(Benzyloxy)-3-bromophenyl]acrylic acid exerts its effects depends on its application:

Molecular Targets and Pathways:

  • Receptor Interactions: : As a ligand, it can bind to specific receptors, modulating their activity.

  • Enzyme Inhibition: : Acts as an inhibitor for specific enzymes involved in biochemical pathways.

Comparison with Similar Compounds

  • Similar compounds include those with slight variations in the position or type of substituents on the phenyl ring.

  • Examples

    • 3-[4-(Methoxy)-3-bromophenyl]acrylic acid

    • 3-[4-(Benzyloxy)-4-bromophenyl]acrylic acid

    • 3-[4-(Benzyloxy)-2-bromophenyl]acrylic acid

Uniqueness:

  • The specific arrangement and type of substituents in 3-[4-(Benzyloxy)-3-bromophenyl]acrylic acid contribute to its unique reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

(E)-3-(3-bromo-4-phenylmethoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO3/c17-14-10-12(7-9-16(18)19)6-8-15(14)20-11-13-4-2-1-3-5-13/h1-10H,11H2,(H,18,19)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXQCNGAXBAMTE-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=CC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67808-76-8
Record name 2-Propenoic acid, 3-[3-bromo-4-(phenylmethoxy)phenyl]-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67808-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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